(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS2/c1-2-21-14-10(18)6-5-9-13(14)24-17(21)20-15(22)16-19-11-7-3-4-8-12(11)23-16/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWSOUYLZAQLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide, with a CAS number of 865545-53-5, is a compound belonging to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C17H12ClN3OS2 |
| Molar Mass | 373.88 g/mol |
| Density | 1.51 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 573.6 ± 52.0 °C (Predicted) |
| pKa | -2.34 ± 0.10 (Predicted) |
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide possess broad-spectrum antibacterial and antifungal activities. For instance, derivatives of benzothiazole have been tested against various bacterial strains and fungi, demonstrating minimum inhibitory concentrations (MICs) as low as 50 μg/mL for certain compounds .
Antitumor Properties
The compound has also been investigated for its cytotoxic effects on tumorigenic cell lines. In vitro studies have demonstrated selective cytotoxicity against specific cancer cell lines while sparing normal cells. For example, derivatives were found to exhibit an effective concentration (EC50) ranging from 28 to 290 ng/mL against WI-38 VA-13 subline 2RA cells . This selectivity suggests potential for therapeutic applications in cancer treatment.
The biological activity of (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival pathways.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity : Some derivatives have demonstrated the ability to scavenge reactive oxygen species (ROS), contributing to their protective effects in cellular models of oxidative stress .
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives:
- Study on Anticancer Activity : A study evaluated various benzothiazole derivatives against different cancer cell lines, revealing that certain modifications enhanced their cytotoxicity significantly compared to standard chemotherapeutics.
- Antimicrobial Efficacy : In a comparative study against common pathogens, a derivative similar to the compound showed potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
Future Directions
The ongoing research into benzothiazole derivatives suggests promising avenues for drug development:
- Targeted Cancer Therapies : Further exploration into the structure-activity relationship (SAR) could yield compounds with enhanced specificity and reduced side effects.
- Combination Therapies : Investigating the synergistic effects of these compounds with existing therapies may improve treatment outcomes for resistant infections and cancers.
Scientific Research Applications
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines:
- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : A study demonstrated that derivatives similar to (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide showed significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent against various pathogens:
- Mechanism : It disrupts microbial cell membranes and inhibits key metabolic pathways.
- Case Study : In vitro studies revealed that similar thiazole derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, indicating the potential for further development into new antibiotics .
Anti-inflammatory Effects
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Case Study : Research highlighted that compounds with similar structures reduced inflammation markers in animal models of arthritis .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide:
Key Modifications
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increases lipophilicity, enhancing membrane permeability |
| Ethyl Group | Contributes to selectivity towards specific biological targets |
| Carboxamide Group | Enhances binding affinity to target proteins |
Drug Development
The promising biological activities of (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide suggest several avenues for drug development:
- Formulation Development : Investigating various formulations to improve bioavailability.
- Combination Therapy : Exploring synergistic effects with existing chemotherapeutics.
- Target Identification : Further studies are needed to elucidate specific molecular targets involved in its mechanism of action.
Clinical Trials
To validate its therapeutic potential, clinical trials focusing on safety and efficacy are essential. These trials should aim to assess the compound's performance in treating specific diseases, particularly cancer and bacterial infections.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis with structurally related benzothiazole derivatives (Table 1) and their biological activities (Table 2).
Table 1: Structural Comparison of Key Benzothiazole Derivatives
Key Observations :
Ethyl vs. Methyl/Allyl: The 3-ethyl group in the target compound increases hydrophobicity compared to methyl (in 7a) or allyl (in 5q), which may influence membrane permeability .
Carboxamide vs. Pivalamide :
- Replacing the benzothiazole-carboxamide with pivalamide (ZINC12180926) reduces hydrogen-bonding capacity, likely diminishing interactions with polar residues in enzymes or receptors .
Key Findings :
- The 4-phenyl derivative (7a) shows moderate anticancer activity, while 5q (with bulky substituents) exhibits stronger potency, highlighting the role of steric effects in target engagement .
- The 6-acetamido analogue demonstrates significant antibacterial activity, suggesting the carboxamide group’s importance in microbial target interactions .
Physicochemical Properties
Q & A
Basic: What are the optimal synthetic routes and purification methods for synthesizing (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2-ylidene)benzothiazole-2-carboxamide?
Answer:
Synthesis typically involves multi-step reactions, such as condensation of benzo[d]thiazole-2-carboxylic acid derivatives with substituted thiazolidinones. Key steps include:
- Amide bond formation : Use coupling reagents (e.g., EDCI/HOBt) under inert atmosphere (N₂) to prevent oxidation .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) yields >95% purity .
- Yield optimization : Adjust reaction time (e.g., 12–24 hours) and solvent polarity (DMF or ethanol) to improve yields (70–85%) .
Basic: How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of this compound?
Answer:
- 1H/13C NMR : Identify key signals like aromatic protons (δ 7.1–8.3 ppm) and imine (C=N) carbons (δ 160–165 ppm). Substituents (e.g., Cl, ethyl) show distinct splitting patterns .
- IR : Confirm C=O (1680–1700 cm⁻¹) and C=N (1590–1620 cm⁻¹) stretches .
- Mass spectrometry : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced: How do structural modifications (e.g., chloro, ethyl groups) influence the compound’s bioactivity and stability?
Answer:
- Chlorine substitution : Enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., STING agonists) .
- Ethyl group : Increases metabolic stability by reducing oxidative dealkylation .
- SAR studies : Replace Cl with Br or F to assess electronic effects on antibacterial activity (e.g., MIC values against S. aureus) .
Advanced: What mechanistic insights exist for this compound’s interaction with biological targets (e.g., STING pathway)?
Answer:
- STING activation : The compound’s benzo[d]thiazole core binds to STING’s cyclic dinucleotide pocket, inducing conformational changes monitored via SPR or fluorescence polarization .
- Mode of action : Confirmed via IFN-β ELISA assays in THP-1 cells, showing dose-dependent cytokine release (EC₅₀ = 0.1–1 μM) .
Advanced: How can computational modeling predict binding affinities and guide structural optimization?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with STING (PDB: 6NT5). Key residues (e.g., Arg238) form hydrogen bonds with the carboxamide group .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å) .
- QSAR models : Correlate logP values (2.5–3.5) with cellular uptake efficiency .
Advanced: How does the compound’s stability vary under physiological conditions (pH, temperature)?
Answer:
- pH stability : Degrades rapidly at pH <3 (gastric conditions) but remains stable in PBS (pH 7.4) for 24 hours (HPLC purity >90%) .
- Thermal stability : Decomposition observed at >150°C (TGA/DSC). Store at -20°C in anhydrous DMSO to prevent hydrolysis .
Advanced: What in vitro assays are used to evaluate its antibacterial activity and resistance mechanisms?
Answer:
- MIC assays : Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative strains (e.g., E. coli ATCC 25922) .
- Time-kill kinetics : Monitor bactericidal effects at 2× MIC over 24 hours .
- Resistance studies : Serial passage experiments reveal mutations in mprF (altering membrane charge) after 20 generations .
Advanced: How can contradictory data on synthesis yields be resolved?
Answer:
- Reproducibility checks : Standardize solvent purity (e.g., anhydrous DMF) and catalyst ratios (e.g., CuI:NaN₃ = 1:2) .
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., hydrolyzed carboxamide) causing yield variations .
- DoE optimization : Vary temperature (60–100°C) and reaction time (6–18 hours) to identify robust conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
